2-MERCAPTO-5-METHOXYBENZOIC ACID

Beschreibung

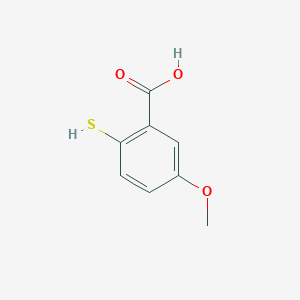

2-Mercapto-5-methoxybenzoic acid (CAS 16807-37-7) is a benzoic acid derivative featuring a thiol (-SH) group at position 2 and a methoxy (-OCH₃) group at position 5 on the aromatic ring. This compound is a versatile precursor in organic synthesis, particularly for constructing heterocyclic frameworks such as benzothiazoles and benzoxazines, owing to the reactivity of its thiol and carboxylic acid functional groups . Its applications extend to materials science, where it facilitates the development of coordination polymers, and biochemistry, where its derivatives are used to study enzyme mechanisms via thiol-disulfide exchange reactions .

Eigenschaften

IUPAC Name |

5-methoxy-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-5-2-3-7(12)6(4-5)8(9)10/h2-4,12H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRXETKKISMBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321276 | |

| Record name | 5-Methoxy-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16807-37-7 | |

| Record name | 16807-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired product . Another method involves the use of 2-methoxy-5-nitrobenzoic acid as a starting material, which is reduced to 2-methoxy-5-aminobenzoic acid and subsequently converted to 5-Methoxy-2-sulfanylbenzoic acid through thiolation .

Industrial Production Methods

Industrial production of 5-Methoxy-2-sulfanylbenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-2-sulfanylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form corresponding thiol derivatives.

Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Mercapto-5-methoxybenzoic acid is primarily recognized for its role in the pharmaceutical industry, particularly as an intermediate in drug synthesis.

Case Study: Anti-inflammatory Agents

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity. A study published in the Journal of Medicinal Chemistry explored the synthesis of various thioester derivatives and their effects on inflammation pathways. The results demonstrated that these compounds effectively inhibited pro-inflammatory cytokines, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

| Compound | Activity | Reference |

|---|---|---|

| Thioester Derivative A | Inhibits TNF-alpha | |

| Thioester Derivative B | Reduces IL-6 levels |

Material Science

The compound is also being investigated for its potential use in material science, particularly in the development of specialty polymers and resins.

Application: Polymer Synthesis

A recent study highlighted the use of this compound as a cross-linking agent in polymer formulations. The incorporation of this compound improved thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications .

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

Biochemical Research

In biochemical research, this compound has been utilized to study enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in metabolic pathways revealed that this compound effectively inhibited certain cytochrome P450 enzymes. This finding has implications for drug metabolism and the design of safer pharmaceuticals .

Wirkmechanismus

The mechanism of action of 5-Methoxy-2-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5-Mercapto-2-nitro-benzoic Acid (MNB)

The nitro group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to the methoxy-substituted analogue (pKa ~4–5 for benzoic acid derivatives) .

Reactivity and Applications : The nitro group directs electrophilic substitution to the meta position, making MNB useful in synthesizing nitroaromatic compounds. In contrast, the methoxy group in 2-mercapto-5-methoxybenzoic acid is electron-donating, favoring para/ortho substitution. MNB’s applications include serving as a reagent in redox studies and as a precursor for dyes and explosives, whereas this compound is preferred in metal-chelating materials and enzyme inhibitor design .

2-Mercapto-5-methoxybenzimidazole

Structure and Functional Groups : This compound (CAS 37052-78-1) replaces the benzoic acid moiety with a benzimidazole ring, retaining the thiol and methoxy groups. The benzimidazole core introduces aromatic nitrogen atoms, enhancing hydrogen-bonding capabilities and basicity compared to the carboxylic acid group .

Reactivity and Applications: The thiol group in benzimidazoles undergoes alkylation and oxidation similarly to benzoic acid derivatives. However, the benzimidazole structure is critical in pharmaceuticals, such as omeprazole (a proton pump inhibitor), where 2-mercapto-5-methoxybenzimidazole is a key impurity .

5-Ethoxy-2-mercaptobenzimidazole

Structure and Functional Groups : 5-Ethoxy-2-mercaptobenzimidazole (CAS 55489-15-1) substitutes the methoxy group with a bulkier ethoxy (-OCH₂CH₃) group. The increased steric hindrance reduces solubility in polar solvents compared to methoxy derivatives .

Reactivity and Applications : The ethoxy group alters pharmacokinetic properties in drug candidates, such as metabolic stability and membrane permeability. This compound is studied in the context of antiparasitic agents, whereas this compound’s applications remain in materials and biochemical tools .

Data Tables

Biologische Aktivität

2-Mercapto-5-methoxybenzoic acid (CAS Number: 16807-37-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

- Molecular Formula : C8H8O3S

- Molecular Weight : 184.21 g/mol

- Structure : The compound features a benzoic acid core with a mercapto group and a methoxy substituent, which are critical for its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

In vitro studies have demonstrated that this compound derivatives can effectively disrupt microbial cell membranes, leading to cell death.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It works by inhibiting key enzymes involved in the inflammatory process, such as lipoxygenase.

- Mechanism : The anti-inflammatory effects are attributed to the mercapto group, which interacts with reactive species and modulates inflammatory pathways.

A study indicated that derivatives containing the mercapto group exhibited enhanced activity against inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Emerging research points to the anticancer properties of this compound. Its ability to induce apoptosis in cancer cells has been documented.

- Case Study : In a recent study, treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy Study :

- Inflammation Model :

-

Anticancer Activity :

- A detailed investigation into the cytotoxic effects on cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways.

- Results : The compound displayed IC50 values in the low micromolar range for several cancer types, indicating strong potential for further development as an anticancer agent .

Q & A

Q. How can computational methods enhance understanding of this compound’s reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to model thiol-disulfide exchange kinetics. Use molecular dynamics (MD) simulations to predict interactions with biological membranes or proteins. Pair with spectral library matching (e.g., HRMS/MS) to confirm predicted metabolites .

Q. What strategies mitigate interference from the thiol group in analytical assays?

- Methodological Answer : Derivatize the thiol group with Ellman’s reagent (DTNB) for UV-Vis quantification (λmax = 412 nm). For LC-MS, use alkylating agents (e.g., iodoacetamide) to stabilize the compound and prevent adduct formation. Validate with spike-and-recovery experiments in biological matrices .

Methodological Frameworks for Data Analysis

Q. How should researchers approach contradictory data on the compound’s antioxidant vs. pro-oxidant effects?

- Methodological Answer : Apply redox profiling using dichlorofluorescein (DCFH) assays to measure ROS generation and glutathione (GSH) depletion assays in parallel. Contextualize results with cellular redox state (e.g., NADPH/NADP+ ratios) and transcriptomic data (e.g., Nrf2 pathway activation) .

Q. What advanced techniques characterize the compound’s interactions with metal ions?

- Methodological Answer : Use X-ray absorption spectroscopy (XAS) to study coordination geometry with transition metals (e.g., Cu²⁺ or Fe³⁺). Complement with electron paramagnetic resonance (EPR) to detect paramagnetic complexes and isothermal calorimetry (ITC) for thermodynamic profiling .

Tables for Key Data

Key Considerations for Researchers

- Data Reproducibility : Always report solvent purity, cell passage number, and instrument calibration protocols.

- Ethical Compliance : Follow OECD Guidelines for in vivo studies (e.g., OECD 423 for acute toxicity).

- Interdisciplinary Collaboration : Integrate synthetic chemists, biologists, and data scientists to address multifaceted research gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.